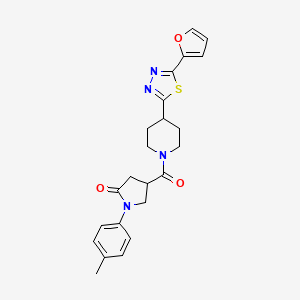

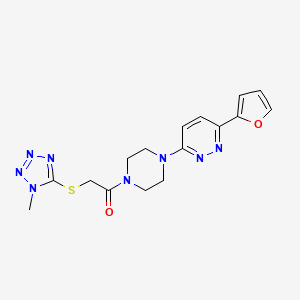

![molecular formula C9H12O2 B3011498 Bicyclo[3.3.1]nonane-2,4-dione CAS No. 98442-42-3](/img/structure/B3011498.png)

Bicyclo[3.3.1]nonane-2,4-dione

Descripción general

Descripción

Bicyclo[3.3.1]nonane-2,4-dione is a compound that has been found to be predominant in most biologically active natural products due to its exceptional characteristics . Many derivatives of this compound are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Synthesis Analysis

The synthesis of Bicyclo[3.3.1]nonane-2,4-dione has been achieved through various routes. One efficient and practical synthesis involves the treatment of cyclohexane-1,3-dicarboxylic anhydrides with diethyl magnesiomalonate and triethylamine to give 3-di(ethoxycarbonyl)-acetylcyclohexanecarboxylic acids in good yields . These compounds were then converted into methyl 3-acetylcyclohexanecarboxylates by decarboxylation and esterification . The final cyclization to Bicyclo[3.3.1]nonane-2,4-diones was performed by refluxing a mixture of the intermediate and potassium hydride in xylene .Molecular Structure Analysis

The solid-state structure of Bicyclo[3.3.1]nonane-2,4-dione shows a hydrogen-bonded, three-connected, chiral 3D-net with utg-topology . This is distinctively different from those formed by other similar compounds .Chemical Reactions Analysis

The chemical reactions of Bicyclo[3.3.1]nonane-2,4-dione involve significant hydrogen bonds in the starting bicyclononane diene diol . The weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .Physical And Chemical Properties Analysis

Bicyclo[3.3.1]nonane-2,4-dione has a molecular weight of 152.19 . It is recommended to avoid dust formation and to ensure adequate ventilation when handling this compound .Aplicaciones Científicas De Investigación

Preparation and Derivative Formation

Bicyclo[3.3.1]nonane-2,4-dione and its derivatives have been a subject of research for their preparation methods. A study described the preparation of Bicyclo[3.3.1]nonane-2,4-dione derivatives starting from bicyclo[3.3.1]nonan-2-one, highlighting the use of NCS oxidation in the process (Inouye et al., 1987).

Enantiomeric Resolution and Absolute Configuration

The compound's enantiomers have been studied, especially in determining their absolute configuration. One study involved the enantiomeric resolution of bicyclo[3.3.1]nonane-2,7-dione using HPLC and chemical synthesis, contributing to the understanding of chiral molecules containing carbonyl chromophores (Butkus et al., 2001).

Scale-Up Synthesis Utilizing Baker's Yeast

Baker's yeast has been employed for the large-scale synthesis of enantiomerically pure Bicyclo[3.3.1]nonane-2,6-dione. This method demonstrated the potential for biological systems in resolving racemic compounds and achieving large-scale production (Wallentin et al., 2009).

Crystal Structure Analysis

Research has also focused on the crystal structures of bicyclo[3.3.1]nonane diones. A study conducted powder X-ray diffraction data analysis to understand the temperature phase changes in solid bicyclo[3.3.1]nonane-2,6-dione and its derivatives, providing insights into the compound's solid-state behavior (Brunelli et al., 2007).

Synthesis and Chiroptical Properties

The synthesis and chiroptical properties of enantiopure tricyclo[4.3.0.03,8]nonane-4,5-dione, starting from Bicyclo[3.3.1]nonane-2,6-dione, has been a research topic. This study contributes to the field of organic synthesis and the study of molecules with complex chiral structures (Butkus et al., 2002).

Direcciones Futuras

The future directions of research on Bicyclo[3.3.1]nonane-2,4-dione could involve further exploration of its potential applications in asymmetric catalysis, anticancer therapies, and other areas where its unique properties may be beneficial . Additionally, further studies could focus on improving the synthetic routes for the construction of Bicyclo[3.3.1]nonane-2,4-dione and its derivatives .

Propiedades

IUPAC Name |

bicyclo[3.3.1]nonane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-8-5-9(11)7-3-1-2-6(8)4-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEZRBRNKZKXLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)C(=O)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.3.1]nonane-2,4-dione | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

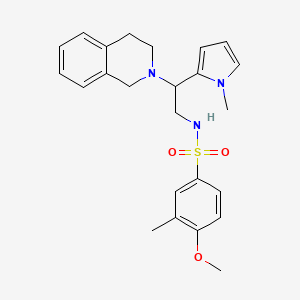

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)

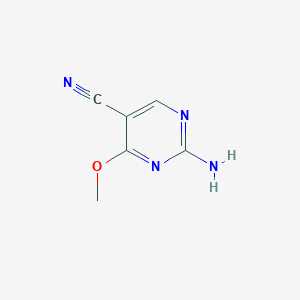

![tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3011421.png)

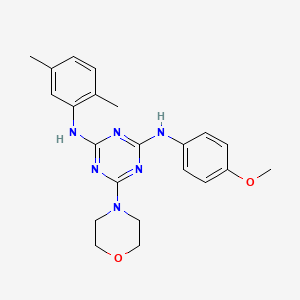

![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011423.png)

![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)

![2-Cyclopropyl-4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3011436.png)